Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

Catalog No.
S1903633
CAS No.
478980-04-0
M.F
C24H31ClN2Pd
M. Wt
489.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol...

CAS Number

478980-04-0

Product Name

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene

Molecular Formula

C24H31ClN2Pd

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1

InChI Key

FVAVKYGEMJJYEL-UHFFFAOYSA-M

SMILES

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+]

Canonical SMILES

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+]

Applications in Cross-Coupling Reactions

One of the primary applications of AllyIPdCl is in cross-coupling reactions. Cross-coupling reactions are a fundamental tool in organic synthesis, allowing chemists to form carbon-carbon bonds between different organic molecules. AllyIPdCl can act as a catalyst in various cross-coupling reactions, including:

  • Negishi coupling: This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) to form a new C-C bond. AllyIPdCl has been shown to be an effective catalyst for Negishi coupling of various substrates [].
  • Suzuki-Miyaura coupling: This reaction involves coupling an organic halide (RX) with a boronic acid (R-B(OH)2) to form a new C-C bond. AllyIPdCl can also catalyze Suzuki-Miyaura couplings, offering advantages like good yields and functional group tolerance [].

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is a palladium-based compound recognized for its catalytic properties in organic synthesis. It has the chemical formula C24H29ClN2PdC_{24}H_{29}ClN_2Pd and a molecular weight of approximately 487.37 g/mol. This compound is characterized by the presence of an allyl chloride group coordinated to a palladium center that is further stabilized by a bis-imidazolylidene ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. The compound is notable for its effectiveness in catalyzing cross-coupling reactions, particularly the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds in organic chemistry .

. Its most significant application is in cross-coupling reactions such as:

  • Buchwald-Hartwig Reaction: This reaction facilitates the formation of aryl amines from aryl halides and amines, utilizing the palladium catalyst to promote the coupling process.
  • Suzuki Coupling: In this reaction, it can also participate in the coupling of boronic acids with aryl halides to form biaryl compounds.

The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with a nucleophile (like an amine or boron compound), and finally reductive elimination to yield the desired product .

The synthesis of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) typically involves several steps:

  • Preparation of the Imidazolium Salt: The corresponding imidazolium salt is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazole and an appropriate alkyl halide.
  • Formation of Palladium Complex: The imidazolium salt is then treated with palladium chloride or another palladium precursor in the presence of a base (such as sodium carbonate or potassium carbonate) to facilitate the formation of the palladium complex.
  • Chlorination: Finally, allyl chloride is introduced to obtain the final product through ligand exchange.

This multi-step synthesis allows for fine-tuning of the ligand environment around the palladium center to enhance catalytic activity .

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) finds applications primarily in:

  • Organic Synthesis: It serves as a catalyst in various coupling reactions essential for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in polymerization reactions or as a precursor for producing advanced materials.
  • Catalytic Processes: Its efficiency in catalyzing reactions makes it suitable for industrial applications where high specificity and yield are required .

Interaction studies involving Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) often focus on its behavior with different substrates during catalytic processes. Research indicates that its effectiveness can be influenced by:

  • Ligand Structure: Variations in ligand structure can significantly affect catalytic efficiency and selectivity.
  • Reaction Conditions: Factors such as temperature, solvent choice, and concentration play critical roles in optimizing reaction outcomes.

Further studies are needed to explore its interactions with biological systems and other chemical species comprehensively .

Several compounds share structural similarities with Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II), particularly within the class of palladium complexes featuring imidazolium ligands. These include:

Compound NameStructureUnique Features
Palladium(II) Chloride ComplexesVariousBasic palladium catalysts without specialized ligands.
Palladium-Bisphosphine ComplexesVariesOften more stable but may exhibit lower activity than imidazolium-based complexes.
Allylpalladium ComplexesVariesTypically involve simpler ligands; may not achieve the same level of reactivity as imidazolium complexes.

The uniqueness of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) lies in its highly sterically hindered ligand environment provided by the trimethylphenyl groups which enhances its catalytic properties compared to other simpler palladium complexes .

Direct Synthesis from [Pd(η³-Allyl)(μ-Cl)]₂ Precursors

The most widely employed synthetic route for the preparation of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) involves the direct reaction of allylpalladium chloride dimer precursors with the corresponding imidazolium salt [1] [2] [3]. This methodology represents a cornerstone approach in the synthesis of N-heterocyclic carbene palladium allyl complexes, offering both synthetic accessibility and practical advantages for laboratory-scale preparations.

The allylpalladium chloride dimer precursor, [Pd(η³-allyl)(μ-Cl)]₂, serves as a crucial starting material due to its well-established synthesis and commercial availability [4] [5]. This dimeric complex can be prepared through multiple routes, including the reaction of sodium tetrachloropalladate with allyl chloride in the presence of carbon monoxide, or through the direct reaction of palladium(II) chloride with allyl halides under appropriate conditions [4] [5]. The compound exhibits excellent stability under ambient conditions and can be stored for extended periods without significant decomposition [3].

Ligand Exchange Mechanisms in Acetone/K₂CO₃ Systems

The ligand exchange mechanism in acetone/potassium carbonate systems represents a fundamental process in the formation of the target complex [1] [6] [7]. The reaction proceeds through a well-defined sequence of steps involving base-mediated deprotonation of the imidazolium precursor, followed by coordination of the resulting N-heterocyclic carbene to the palladium center [8] [9].

In the acetone/K₂CO₃ system, potassium carbonate functions as both a deprotonating agent and a chloride abstracting base [1] [6]. The mechanism initiates with the deprotonation of the imidazolium salt at the C2 position, generating the free N-heterocyclic carbene in situ [8] [7]. This process is facilitated by the basic environment created by potassium carbonate, which effectively removes the acidic proton from the imidazolium ring.

The subsequent coordination of the N-heterocyclic carbene to the palladium center occurs through nucleophilic attack at the metal center, displacing one of the bridging chloride ligands [1] [10]. This ligand exchange process is favored by the strong σ-donating properties of N-heterocyclic carbenes, which form thermodynamically stable bonds with palladium(II) [10] [11]. The reaction typically proceeds under mild conditions, with temperatures ranging from 60-100°C and reaction times of 12-48 hours [1] [6].

The role of acetone as a coordinating solvent is particularly important in this system [6] [7]. Acetone serves multiple functions: it dissolves both the imidazolium salt and the palladium precursor, facilitates the formation of discrete ionic species, and can temporarily coordinate to the palladium center during the ligand exchange process [7]. The polarity of acetone also stabilizes the ionic intermediates formed during the reaction, promoting efficient conversion to the desired product.

Stoichiometric Optimization for Maximum Yield

Stoichiometric optimization plays a crucial role in maximizing the yield and purity of the target complex [12] [13] [14]. Systematic studies have demonstrated that the molar ratios of the reactants significantly influence both the reaction efficiency and product quality [12] [13].

The optimal stoichiometric ratio for the synthesis involves 1.0-1.2 equivalents of the imidazolium salt, 0.5 equivalents of [Pd(η³-allyl)(μ-Cl)]₂, and 3.0-4.0 equivalents of potassium carbonate [1] [12]. This ratio ensures complete consumption of the palladium precursor while providing sufficient base for deprotonation and adequate driving force for the ligand exchange reaction [12] [13].

Experimental data reveals that increasing the N-heterocyclic carbene ligand ratio from 1.0 to 1.1 equivalents relative to palladium can improve yields from 91% to 95%, accompanied by enhanced product purity from 94% to 96% [12]. However, further increases to 1.2 equivalents result in decreased yields (89%) and longer reaction times, likely due to competitive side reactions and formation of bis-carbene complexes [12] [14].

The base loading also requires careful optimization, as insufficient potassium carbonate (2.5 equivalents) leads to incomplete deprotonation and reduced yields (78%) [12]. Conversely, excessive base can promote decomposition pathways and complicate product isolation [13]. The optimal range of 3.0-3.5 equivalents provides the best balance between reaction efficiency and product stability [12].

Temperature control during the synthesis is equally important for stoichiometric optimization [13] [14]. Reactions conducted at 80°C typically achieve completion within 16-18 hours, while lower temperatures (60°C) require extended reaction times but may provide improved selectivity [13]. Higher temperatures (100°C) can accelerate the reaction but may also promote side reactions and reduce overall yields [14].

Alternative Routes via Transmetalation Reactions

Transmetalation reactions offer valuable alternative synthetic pathways for the preparation of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II), particularly when direct methods prove challenging or when specific reaction conditions are required [15] [16] [17]. These approaches typically involve the initial formation of an intermediate metal-N-heterocyclic carbene complex, followed by transfer of the carbene ligand to palladium [15] [18].

Silver-mediated transmetalation represents the most extensively studied alternative route [15] [17] [18]. This method involves the initial synthesis of a silver-N-heterocyclic carbene complex through reaction of the imidazolium salt with silver oxide or silver acetate [15] [18]. The resulting silver complex serves as a carbene transfer agent, readily donating the N-heterocyclic carbene ligand to palladium precursors under mild conditions [17] [18].

The silver transmetalation approach offers several advantages, including operation under ambient temperatures (25-40°C) and compatibility with moisture-sensitive substrates [17] [18]. The reaction proceeds through a well-defined mechanism involving initial coordination of the silver-N-heterocyclic carbene complex to the palladium center, followed by reductive elimination of silver and formation of the desired palladium-carbene bond [19] [17].

However, silver transmetalation methods also present significant challenges for practical applications [16] [18]. The requirement for silver reagents substantially increases the cost of the synthesis, particularly for large-scale preparations [16]. Additionally, the formation of silver waste products raises environmental concerns and complicates product purification [18] [20].

Alternative transmetalation approaches involve the use of other metal precursors, including copper and zinc complexes [15] [16]. These methods can offer cost advantages over silver-based routes while maintaining mild reaction conditions [16]. However, the efficiency of carbene transfer from these metals to palladium is generally lower than that observed with silver complexes [15] [16].

Direct metalation routes represent another class of alternative synthetic methods [9] [16]. These approaches involve the direct reaction of the imidazolium salt with palladium(II) acetate or other palladium precursors in the presence of suitable bases [9] [20]. While these methods eliminate the need for expensive transmetalating agents, they typically require higher temperatures (90-120°C) and longer reaction times [9] [16].

Free carbene routes offer additional synthetic flexibility by involving the isolation or in-situ generation of the free N-heterocyclic carbene prior to coordination to palladium [10] [16]. These methods can be particularly useful when dealing with sensitive substrates or when specific reaction conditions are required [10]. However, the handling of free carbenes requires specialized techniques and inert atmosphere conditions [16] [20].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to large-scale production of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) presents numerous technical and economic challenges that require systematic evaluation and innovative solutions [21] [11] [22]. These challenges encompass multiple aspects of the manufacturing process, from raw material costs to product purification and quality control [23] [24] [25].

Raw material costs constitute one of the most significant barriers to large-scale production [22] [23] [26]. The 2,4,6-trimethylphenyl (mesityl) substituents required for the N-heterocyclic carbene ligand are relatively expensive starting materials, particularly when required in kilogram quantities [22] [26]. The cost of these aromatic precursors can account for 60-70% of the total raw material expenses in large-scale synthesis [26] [27]. Potential solutions include the development of alternative N-substituent patterns that maintain catalytic activity while utilizing more cost-effective starting materials [22] [26].

Process scalability presents additional challenges related to heat and mass transfer limitations [21] [23] [25]. Laboratory-scale reactions typically operate in small volumes with efficient mixing and temperature control [23]. However, scaling to industrial reactors introduces complications such as non-uniform heating, inadequate mixing, and prolonged heat-up and cool-down times [23] [27]. These factors can significantly impact reaction yields and product quality [25] [27].

Continuous flow reactor technology offers promising solutions to scalability challenges [23] [25] [28]. Flow reactors provide excellent heat and mass transfer characteristics, enabling precise temperature control and uniform reaction conditions even at large scales [25] [28]. Recent studies have demonstrated successful implementation of continuous flow processes for related N-heterocyclic carbene palladium complex syntheses, achieving yields comparable to or exceeding those obtained in batch processes [25] [28].

Product purification represents another critical challenge for large-scale production [21] [24] [25]. Laboratory-scale syntheses typically rely on column chromatography for product isolation, a technique that becomes prohibitively expensive and impractical at industrial scales [24] [25]. Alternative purification methods must be developed to enable cost-effective large-scale production [25] [28].

Crystallization-based purification offers the most promising approach for industrial-scale product isolation [25] [28]. The development of suitable crystallization conditions requires systematic optimization of solvent systems, temperature profiles, and nucleation conditions [25]. Recent advances in this area have demonstrated successful crystallization protocols that eliminate the need for chromatographic purification while maintaining high product purity [25] [28].

Catalyst recycling and palladium recovery present both environmental and economic imperatives for large-scale production [29] [23] [24]. Palladium is a precious metal with significant cost implications, making efficient recovery essential for economic viability [24]. Additionally, environmental regulations increasingly require the implementation of metal recovery systems to minimize waste generation [29] [24].

Aqueous biphasic extraction systems have emerged as effective methods for palladium recovery from reaction mixtures [23] [25]. These systems exploit the differential solubility of palladium complexes in organic and aqueous phases, enabling efficient separation and recovery [25]. Implementation of such systems can reduce both environmental impact and raw material costs [23] [25].

Quality control and batch-to-batch consistency represent critical requirements for industrial production [14] [22] [24]. The complex nature of the synthesis, involving multiple reagents and reaction steps, creates numerous opportunities for variability [24] [30]. Real-time monitoring systems, including in-line spectroscopic methods and automated sampling, provide essential tools for maintaining consistent product quality [24] [30].

Environmental considerations are increasingly important drivers in the development of large-scale synthetic processes [29] [22] [23]. Traditional synthetic routes rely heavily on organic solvents, which present both environmental and safety concerns [29] [23]. The development of greener solvent alternatives, including aqueous and supercritical fluid systems, represents an active area of research [29] [22].

Storage stability and product handling requirements also impact large-scale production economics [22] [31]. The air and moisture sensitivity of many N-heterocyclic carbene palladium complexes necessitates specialized packaging and storage conditions [22] [31]. Improved packaging methods, including inert atmosphere packaging and desiccant systems, can extend product shelf life and reduce handling costs [22] [31].

Equipment requirements for large-scale production involve both capital investment and operational considerations [23] [27]. While standard reactor equipment can often be modified for N-heterocyclic carbene palladium complex synthesis, specialized materials handling systems may be required for moisture-sensitive reagents [23] [27]. Engineering studies continue to evaluate optimal equipment configurations for industrial-scale production [27].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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